ITE

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'ITE implique généralement la réaction de l'indole-3-carboxaldéhyde avec la thiosemicarbazide pour former un intermédiaire, qui est ensuthis compound cyclisé pour produire le cycle thiazole. L'étape finale implique une estérification pour obtenir la forme ester éthylique de l'this compound. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que l'éthanol et de catalyseurs tels que l'acide acétique .

Méthodes de production industrielle

La production industrielle de l'this compound peut impliquer une synthèse à grande échelle utilisant des voies de réaction similaires mais optimisées pour des rendements et une pureté plus élevés. Des techniques telles que la synthèse en continu et les réacteurs automatisés peuvent être utilisées pour améliorer l'efficacité et la capacité d'adaptation .

Analyse Des Réactions Chimiques

Types de réactions

L'ITE subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses formes réduites.

Substitution : L'this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans diverses conditions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme ligand en chimie de coordination.

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et son potentiel en tant qu'agent immunosuppresseur.

Médecine : Investigé pour son potentiel thérapeutique dans le traitement des maladies auto-immunes et des états inflammatoires.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques.

Mécanisme d'action

L'this compound exerce ses effets en se liant au récepteur des hydrocarbures aromatiques (AhR) avec une forte affinité (Ki de 3 nM). Cette liaison conduit à l'activation de l'AhR, qui se transloque ensuthis compound vers le noyau et régule l'expression de divers gènes impliqués dans la réponse immunitaire et l'inflammation. Les cibles moléculaires et les voies impliquées comprennent l'induction des enzymes du cytochrome P450 et la modulation de la production de cytokines .

Applications De Recherche Scientifique

Cancer Research Applications

ITE has shown promise as an anti-cancer agent through its interaction with the aryl hydrocarbon receptor (AhR). The following table summarizes key findings from research studies focused on this compound's effects on different cancer types.

Environmental Applications

Beyond its medical applications, this compound also has implications in environmental science, particularly in studies related to pollution and toxicology.

Case Study: Environmental Toxicology

A study examined the effects of this compound on the detoxification processes in organisms exposed to pollutants. The findings indicated that:

- Detoxification Enhancement : this compound administration improved the detoxification capacity of liver enzymes in exposed animals.

- Reduction of Toxicity : Animals treated with this compound showed lower levels of toxic metabolites compared to controls.

Mécanisme D'action

ITE exerts its effects by binding to the aryl hydrocarbon receptor (AhR) with high affinity (Ki of 3 nM). This binding leads to the activation of AhR, which then translocates to the nucleus and regulates the expression of various genes involved in immune response and inflammation. The molecular targets and pathways involved include the induction of cytochrome P450 enzymes and modulation of cytokine production .

Comparaison Avec Des Composés Similaires

Composés similaires

1,4-Chrysènequinone : Un autre activateur de l'AhR.

CH-223191 : Un antagoniste spécifique de l'AhR.

StemRegenin 1 : Un inhibiteur de l'AhR.

Unicité de l'ITE

L'this compound est unique en raison de sa puissante activité immunosuppressive et de sa forte affinité pour l'AhR. Contrairement à d'autres composés similaires, l'this compound a montré un potentiel significatif dans la réduction des cytokines inflammatoires et l'induction des cellules T régulatrices, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Activité Biologique

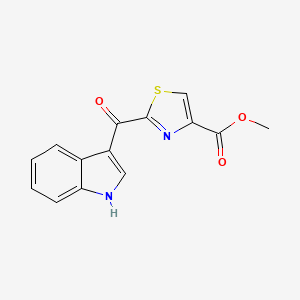

ITE, or 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester, is an endogenous agonist of the aryl hydrocarbon receptor (AhR), known for its significant biological activities in various cellular contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Name : 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester

- Molecular Weight : 286.3 g/mol

- Purity : ≥98%

This compound functions primarily as an AhR agonist with a binding affinity (Ki) of approximately 3 nM. Upon activation, AhR modulates the expression of various genes involved in immune response, cell differentiation, and tumor suppression. Research indicates that this compound can influence multiple signaling pathways, particularly in cancer biology and immune modulation.

Key Biological Activities

-

Cancer Cell Proliferation and Differentiation

- This compound has been shown to decrease Oct4 levels in U87 glioblastoma cells, promoting differentiation of stem-like cancer cells in U87 tumor spheres and inhibiting ovarian cancer cell proliferation in vitro .

- In vivo studies demonstrated that this compound suppresses tumor growth in xenograft models involving U87 and OVCAR-3 cells .

-

Immune Modulation

- This compound enhances the induction of regulatory T cells (Tregs) and suppresses inflammatory responses in models of inflammatory bowel disease (IBD). It significantly reduces inflammatory cytokines such as IFN-γ, TNF-α, IL-17, IL-6, and IL-1 while increasing IL-10 levels .

- In experimental autoimmune encephalomyelitis (EAE), this compound treatment led to a marked reduction in disease severity by modulating dendritic cell and T cell activity .

- Fibroblast Differentiation

Case Studies

- Colitis Model

-

Cancer Models

- In a study on endometrial cancer cells, this compound was found to suppress proliferation and migration effectively. The upregulation of AhR expression was noted in cancerous tissues compared to normal endometrial tissues, indicating a potential therapeutic target for AhR modulation in cancer therapy .

Data Summary

Propriétés

IUPAC Name |

methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c1-19-14(18)11-7-20-13(16-11)12(17)9-6-15-10-5-3-2-4-8(9)10/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDXOGDIPZSCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405386 | |

| Record name | Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448906-42-1 | |

| Record name | 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448906-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.